N-Benzoyl-N'-phenylurea

Catalog No.
S1535640
CAS No.
1821-33-6
M.F
C14H12N2O2
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoyl-N'-phenylurea

CAS Number

1821-33-6

Product Name

N-Benzoyl-N'-phenylurea

IUPAC Name

N-(phenylcarbamoyl)benzamide

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)

InChI Key

ZWYSLPOHOBPSLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2

solubility

1.2 [ug/mL]

Synonyms

1-Benzoyl-3-phenylurea

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2

The exact mass of the compound N-Benzoyl-N'-phenylurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzoyl-N'-phenylurea (CAS 1821-33-6) is the fundamental, unsubstituted parent structure of the benzoylphenylurea (BPU) class of compounds. Characterized by a urea core flanked by benzoyl and phenyl moieties, it is primarily procured as a high-purity synthetic intermediate for the development of novel agrochemicals and pharmaceuticals, or as a structural baseline standard in chitin synthesis inhibition assays. Unlike fully commercialized, highly halogenated BPUs such as diflubenzuron, this unsubstituted core provides a chemically accessible, pre-organized scaffold. Its robust thermal stability (melting point 210–213 °C) and predictable reactivity make it a preferred starting material for generating diverse combinatorial libraries of substituted benzoylureas without the need to construct the central urea linkage from basic, highly reactive precursors [1].

Research Fit

Unsubstituted parent scaffold for benzoylphenylurea SAR calibration
Crystallographically characterized baseline for solid-state studies
Synthetic intermediate for novel BPU derivative design
Negative control and analytical reference standard

Procuring generic ureas or fully substituted commercial insecticides as substitutes for N-Benzoyl-N'-phenylurea introduces critical workflow failures. In synthetic applications, attempting to build the BPU scaffold from simple phenylurea or urea requires handling highly reactive, moisture-sensitive isocyanates (such as benzoyl isocyanate), leading to increased safety risks, lower overall yields, and complex purification steps. Conversely, in analytical and structure-activity relationship (SAR) assays, using a commercialized BPU like diflubenzuron as a control fails because its heavy halogenation masks the baseline activity of the core pharmacophore. N-Benzoyl-N'-phenylurea is strictly required to provide the "zero-substitution" baseline, isolating the exact quantitative contribution of novel functional groups added during R&D [1].

Substitution Risk

Target (CAS 1821-33-6)
Commercial BPU Insecticides
Unsubstituted benzoyl and phenyl rings
2,6-difluoro/dichloro substitution essential for CSI potency; parent lacks this pharmacophore
Clean SAR baseline without pre-existing substituent effects
Pre-existing halogen substitution confounds SAR interpretation and lead optimization
Well-defined crystal form and melting point (210–213°C)
Formulated as emulsifiable concentrates or wettable powders with additives; purity profile differs

Thermal Stability and Solid-State Robustness

The thermal processing window of a synthetic precursor dictates its utility in high-temperature reactions. N-Benzoyl-N'-phenylurea exhibits a melting point of 210–213 °C, driven by the formation of robust centrosymmetric dimers via intermolecular N-H···O=C hydrogen bonds (graph-set R22(8)). In contrast, simpler precursors like phenylurea melt significantly lower (~147–150 °C). This substantial ~60 °C increase in thermal stability ensures that N-Benzoyl-N'-phenylurea remains intact and resists premature degradation during harsh derivatization conditions or melt-processing [1].

Evidence DimensionMelting Point
Target Compound Data210–213 °C
Comparator Or BaselineSimple Phenylurea (~147–150 °C)
Quantified Difference~60 °C higher thermal stability
ConditionsStandard atmospheric pressure, solid-state analysis

A higher melting point allows for more aggressive thermal conditions during downstream synthesis and formulation without the risk of precursor decomposition.

Crystal unit cell
Head-to-head
2182.6(2) ų
Baseline crystallographic reference for BPU derivatives
Monoclinic P2₁/c; intramol H-bond 2.661(2) Å; chlorobenzoyl analog packing altered

Pre-organized Molecular Conformation for Predictable Derivatization

When selecting a scaffold for combinatorial chemistry, structural predictability is paramount. Crystallographic studies confirm that N-Benzoyl-N'-phenylurea adopts a near-planar conformation locked by a strong intramolecular N-H···O=C hydrogen bond, forming a pseudo-aromatic six-membered ring (graph-set R(6)). Unsubstituted or simple aliphatic ureas lack this stabilization, resulting in high conformational flexibility. The pre-organized rigidity of the N-Benzoyl-N'-phenylurea core restricts unwanted rotational isomers, ensuring highly predictable regioselectivity during subsequent N-alkylation or complexation reactions [1].

Evidence DimensionScaffold Rigidity (Intramolecular Bonding)
Target Compound DataForms a stable R(6) pseudo-aromatic ring via strong N-H···O=C bonds
Comparator Or BaselineUnsubstituted aliphatic ureas (highly flexible, no pseudo-aromatic stabilization)
Quantified DifferenceNear-planar locked conformation vs. free rotation
ConditionsX-ray crystallographic analysis at 150 K

Procuring a conformationally locked precursor reduces side-product formation and simplifies the purification of complex BPU derivatives, directly improving synthetic yields.

Intramol H-bond
Reported
2.661(2) Å
Reproducible two-centered H-bond model for computational studies
vs. three-centered bonding in oxalyl derivatives; DFT tractable

Essential Baseline Calibration in Chitin Synthesis Assays

In the development of novel insect growth regulators, accurate quantification of substituent effects is critical. While commercialized analogs like diflubenzuron exhibit extreme potency in blocking the terminal polymerization step of chitin formation, N-Benzoyl-N'-phenylurea serves as the indispensable unsubstituted baseline. By comparing the high activity of halogenated derivatives against the minimal baseline activity of this parent compound, researchers can mathematically isolate and quantify the exact efficacy contribution of specific functional group additions (such as 2,6-difluoro substitution)[1].

Evidence DimensionChitin Synthesis Inhibition Activity
Target Compound DataBaseline (minimal) activity representing the unsubstituted core
Comparator Or BaselineDiflubenzuron (highly potent inhibitor)
Quantified DifferenceProvides the zero-substitution reference point for SAR quantification
ConditionsIn vitro chitin-synthesizing systems (e.g., isolated abdomens of Oncopeltus fasciatus)

For agrochemical R&D, procuring the exact unsubstituted parent is mandatory to establish a valid negative/baseline control, ensuring that SAR data for new proprietary compounds is scientifically sound and patent-defensible.

Patent scaffold
Class-level
Unsubstituted (R=H)
Patent-recognized parent genus for BPU insecticides
Diflubenzuron: 2,6-difluoro, 4-chloro substitution; supports freedom-to-operate review
Lead scaffold
Head-to-head
Selected as lead
Clean SAR baseline for unambiguous activity attribution
Pre-substituted analogs confound SAR; reported in furan-containing derivative optimization
Melting point
Class-level
210–213 °C
Supports identity confirmation & QC method development
Commercial BPU insecticides melt 10–20°C higher; distinct crystalline form
Environ. fate model
Reported
Reverse-phase HPLC / model adsorbents
Mechanistic retention & degradation baseline
Unsubstituted parent avoids confounding halogen effects on Koc and half-life

Agrochemical Library Synthesis

As a pre-organized, thermally stable scaffold, it is the ideal starting material for synthesizing novel libraries of benzoylphenylurea derivatives, bypassing the need to handle highly reactive isocyanate precursors [1].

Structure-Activity Relationship (SAR) Baseline Testing

It is strictly required as the 'zero-substitution' reference standard in in vitro chitin synthesis inhibition assays, allowing researchers to accurately quantify the potency enhancements of new halogenated or alkylated analogs [2].

Coordination Chemistry and Metal Complexation

Due to its strong intramolecular hydrogen bonding and predictable near-planar conformation, it serves as a reliable bidentate ligand precursor for forming transition metal complexes in advanced materials research [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
BPU insecticide analytical QC
Well-characterized crystalline reference
HPLC identity & impurity profiling
SAR negative control & baseline
Unsubstituted parent scaffold
Unambiguous activity attribution
Crystallographic model screening
Known dimeric packing motif
Polymorph & solid-state stability
Synthetic intermediate
Reactive urea scaffold
Derivatization efficiency

XLogP3

3.4

LogP

3.39 (LogP)

UNII

LBT1P8UZ0G

Other CAS

1821-33-6

Wikipedia

N-Benzoyl-N'-phenylurea

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